3-(4-Aminophenoxy)pyrazine-2-carbonitrile

Vue d'ensemble

Description

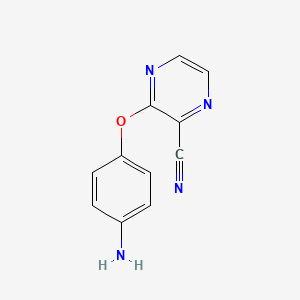

3-(4-Aminophenoxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C11H8N4O and its molecular weight is 212.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various proteins and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Aminophenoxy)pyrazine-2-carbonitrile . .

Activité Biologique

3-(4-Aminophenoxy)pyrazine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of the compound's biological activity, supported by research findings and data tables.

Compound Overview

This compound features a unique structure characterized by a pyrazine ring with a carbonitrile group and an aminophenoxy moiety. This structural composition is believed to contribute to its pharmacological properties, making it a candidate for further investigation in therapeutic contexts.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The incorporation of the aminophenoxy group enhances its interaction with biological targets, potentially leading to the inhibition of tumor growth.

- Mechanism of Action : The compound is thought to induce apoptosis in cancer cells by affecting key regulatory proteins involved in cell survival and proliferation. Studies have shown that similar pyrazine derivatives can modulate the expression of pro-apoptotic and anti-apoptotic factors, such as Bax and Bcl-2, thereby promoting programmed cell death in cancerous cells .

Interaction Studies

Interaction studies have employed various techniques to elucidate how this compound interacts with biological macromolecules. These include:

- Molecular Docking : This computational method helps predict how the compound binds to specific proteins involved in cancer pathways.

- Cell Viability Assays : MTT assays have been used to assess the cytotoxicity of the compound across different concentrations and exposure times.

Study on K562 Cells

A notable study investigated the effects of related pyrazine derivatives on K562 leukemia cells. The results indicated that these compounds could significantly inhibit cell viability and induce apoptosis through mechanisms involving the down-regulation of Bcl-2 and Survivin, alongside the up-regulation of Bax . Although this study did not focus specifically on this compound, it highlights the potential mechanisms by which pyrazine derivatives may exert anticancer effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key information about some related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(4-Aminophenoxy)-N-alkylpyrazine-2-carboxamide | Contains an alkyl chain substituent | Anticancer activity |

| 3-chloro-N-propylpyrazine-2-carboxamide | Chlorinated derivative | Potentially lower cytotoxicity |

| N-methyl-3-(methylamino)pyrazine-2-carboxamide | Methylated amino substituent | Limited biological evaluation |

This comparison illustrates that while several pyrazine derivatives exhibit anticancer potential, the specific combination of functional groups in this compound may enhance its efficacy and bioavailability compared to others.

Propriétés

IUPAC Name |

3-(4-aminophenoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-7-10-11(15-6-5-14-10)16-9-3-1-8(13)2-4-9/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUITBKNOPPNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.